Cas no 953755-79-8 (1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE)

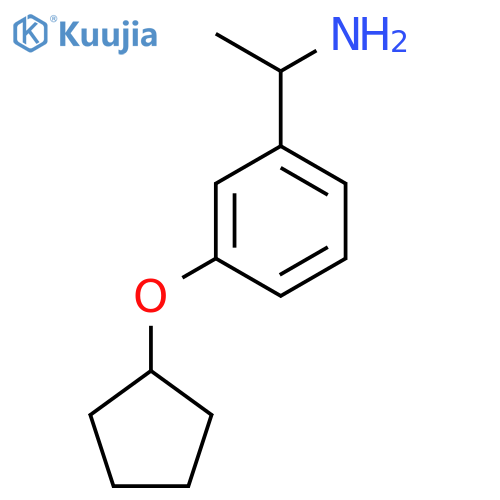

953755-79-8 structure

商品名:1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE

1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE 化学的及び物理的性質

名前と識別子

-

- 1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE

- Benzenemethanamine, 3-(cyclopentyloxy)-α-methyl-

- AKOS000137794

- N16388

- SCHEMBL12696864

- 953755-79-8

-

- インチ: 1S/C13H19NO/c1-10(14)11-5-4-8-13(9-11)15-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7,14H2,1H3

- InChIKey: RYPHNGPMFRLDAP-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=C(C(C)N)C=1)C1CCCC1

計算された属性

- せいみつぶんしりょう: 205.146664230g/mol

- どういたいしつりょう: 205.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- 密度みつど: 1.050±0.06 g/cm3(Predicted)

- ふってん: 318.2±25.0 °C(Predicted)

- 酸性度係数(pKa): 8.93±0.10(Predicted)

1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750443-1g |

1-(3-(Cyclopentyloxy)phenyl)ethan-1-amine |

953755-79-8 | 98% | 1g |

¥3318.00 | 2024-04-24 |

1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

953755-79-8 (1-(3-CYCLOPENTYLOXYPHENYL)ETHYLAMINE) 関連製品

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量